1-Adamantanamine fumarate

Description

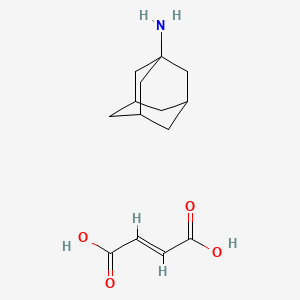

The exact mass of the compound this compound is 267.14705815 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

adamantan-1-amine;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.C4H4O4/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPWWNYHIIPYKE-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-67-9 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, (2E)-2-butenedioate (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Adamantane Chemistry Research

The study of 1-adamantanamine fumarate (B1241708) is deeply rooted in the broader field of adamantane (B196018) chemistry. Adamantane, first isolated from crude oil in 1933 and synthesized in 1941, possesses a distinctive tricyclic hydrocarbon structure. publish.csiro.aunih.gov This rigid, diamondoid scaffold provides a unique platform for chemical modifications, leading to a vast array of derivatives with diverse properties. nih.govresearchgate.net The introduction of functional groups onto the adamantane cage can significantly influence the molecule's lipophilicity, stability, and biological activity. nih.govmdpi.com

1-Adamantanamine, the amine precursor to the fumarate salt, is a primary example of a functionalized adamantane derivative. The presence of the primary amine group allows for the formation of salts, such as the fumarate, and provides a reactive site for further chemical synthesis. This has led to its use as a building block for more complex molecules in medicinal chemistry and materials science. The fumarate salt form, in particular, is a stable, crystalline product resulting from the reaction of 1-adamantanamine with fumaric acid.

The research into adamantane-type compounds has seen a recent surge, with a focus on creating novel materials with unique properties, including applications in nonlinear optics. rsc.org The inherent thermal stability of the adamantane framework allows for chemical reactions under reflux conditions, and its bulky nature influences steric accessibility in synthetic pathways.

Historical Trajectory of Research on Adamantane Derivatives in Biological Systems

The journey of adamantane (B196018) derivatives into the realm of biological systems began with a landmark discovery in the 1960s. Amantadine (B194251), or 1-aminoadamantane hydrochloride, was identified for its antiviral activity against the influenza A virus. nih.govnih.govchemicalbook.com This finding marked the inception of medicinal chemistry research centered on adamantane derivatives and spurred investigations into their potential for treating a range of diseases. publish.csiro.aunih.gov

The mechanism of its antiviral action was later elucidated to involve the blockage of the M2 ion channel of the influenza A virus, a critical step in the viral replication cycle. chemicalbook.comwikipedia.org This discovery not only provided a therapeutic agent but also deepened the understanding of viral-host interactions. nih.gov

Subsequently, the therapeutic potential of adamantane derivatives expanded beyond virology. A fortuitous observation in 1968 revealed that a patient taking amantadine for influenza experienced a significant remission of Parkinson's disease symptoms. nih.gov This led to its approval for treating Parkinson's disease, with its mechanism of action thought to involve the increase of dopamine (B1211576) release and inhibition of its reuptake in the brain. publish.csiro.au

Further research uncovered the role of adamantane derivatives as antagonists of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor, a finding that opened doors for their application in neurodegenerative disorders. publish.csiro.auwikipedia.org Memantine (B1676192), another adamantane derivative, was developed and has been recognized as an uncompetitive antagonist of the NMDA receptor since 1989. wikipedia.org The unique three-dimensional structure of the adamantane cage is believed to facilitate the precise positioning of substituents for effective interaction with drug targets. publish.csiro.au

The timeline below highlights key milestones in the research of adamantane derivatives in biological systems:

| Year | Milestone | Significance |

| 1933 | Isolation of adamantane from crude oil. publish.csiro.aunih.gov | Discovery of the fundamental adamantane structure. |

| 1941 | First chemical synthesis of adamantane. publish.csiro.aunih.govwikipedia.org | Enabled broader chemical exploration of adamantane. |

| 1957 | Development of a more accessible synthesis of adamantane by Schleyer. publish.csiro.auuni-giessen.de | Made adamantane and its derivatives more readily available for research. |

| 1963 | Identification of the antiviral activity of amantadine (1-aminoadamantane hydrochloride). publish.csiro.aunih.gov | First major pharmaceutical breakthrough for an adamantane derivative. |

| 1968 | Serendipitous discovery of amantadine's effectiveness in treating Parkinson's disease. nih.gov | Expanded the therapeutic applications of adamantane derivatives. |

| 1989 | Recognition of memantine as an uncompetitive NMDA receptor antagonist. wikipedia.org | Solidified the role of adamantane derivatives in treating neurodegenerative disorders. |

Identification of Key Research Gaps and Emerging Areas in Adamantanamine Fumarate Studies

Established Synthetic Pathways for this compound

The synthesis of this compound is a well-established process that begins with the synthesis of 1-adamantanamine, which is then converted to its fumarate salt.

Direct Amine Reaction Approaches to Fumarate Salt Formation

The formation of this compound is typically achieved through a direct acid-base reaction. In this process, 1-adamantanamine (amantadine) is reacted with fumaric acid in a suitable solvent. The primary amine group of 1-adamantanamine acts as a base, while the carboxylic acid groups of fumaric acid act as the acid. This reaction results in the formation of a stable, crystalline salt. The choice of solvent is crucial for controlling the crystallization and purity of the final product.

A common route to the precursor, 1-adamantanamine, involves the reaction of 1-bromoadamantane (B121549) with formamide (B127407) to produce N-(1-adamantyl)formamide. researchgate.net This intermediate is then hydrolyzed using a strong acid, such as hydrochloric acid, in a solvent like ethanol (B145695) to yield 1-adamantanamine hydrochloride. researchgate.net The free base, 1-adamantanamine, can be obtained by neutralizing the hydrochloride salt.

Alternatively, 1-adamantanamine can be synthesized by reacting 1-bromoadamantane with ammonia (B1221849) or other amines, often with the aid of a phase transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in methanol (B129727). The subsequent salt formation with fumaric acid follows the direct reaction approach described above.

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Bromoadamantane, Formamide | Heat (e.g., 140°C) | N-(1-adamantyl)formamide |

| 2 | N-(1-adamantyl)formamide | Aqueous HCl, Ethanol, Heat | 1-Adamantanamine hydrochloride |

| 3 | 1-Adamantanamine | Fumaric acid, Suitable solvent | This compound |

Mechanochemical Synthesis Techniques

Recent advancements in green chemistry have led to the exploration of mechanochemical methods for the synthesis of pharmaceutical salts, including those of adamantanamine. Mechanochemical synthesis involves the use of mechanical energy, such as ball milling, to initiate chemical reactions in the absence of a solvent or with minimal solvent. This technique offers several advantages, including reduced solvent waste, shorter reaction times, and often, improved product yields. While specific studies on the mechanochemical synthesis of this compound are emerging, the principles have been applied to similar systems.

Solvent-Free Synthesis Conditions

Solvent-free synthesis is another environmentally friendly approach that is gaining traction. These methods often involve heating the neat reactants together to induce a reaction. For the formation of this compound, a solvent-free approach would involve directly mixing and heating 1-adamantanamine and fumaric acid. This method can be highly efficient and atom-economical. For instance, the synthesis of diphenhydramine (B27) hydrochloride, another amine salt, has been successfully achieved by reacting the neat starting materials in a high-temperature reactor. beilstein-journals.org This demonstrates the potential of solvent-free conditions for the synthesis of amine-based active pharmaceutical ingredients.

Advanced Derivatization Strategies for Adamantanamine Scaffolds

The adamantanamine scaffold is a versatile platform for the development of new therapeutic agents. Its rigid and lipophilic nature can be leveraged to enhance the pharmacological properties of various molecules.

C-Terminal Coupling with Peptides

The primary amine group of 1-adamantanamine provides a convenient handle for conjugation to other molecules, including peptides. The coupling of 1-adamantanamine to the C-terminus of peptides has been explored to create novel bioactive compounds. This is typically achieved through standard peptide coupling reactions, where the C-terminal carboxylic acid of a peptide is activated and then reacted with the amine of 1-adamantanamine to form a stable amide bond. nih.govwikipedia.org

For example, small enkephalin-related peptides have been synthesized with a 1-adamantanamine moiety at their C-terminus. nih.gov This modification has been shown to influence the biological activity of the peptides. The "Backbone Amide Linker" (BAL) strategy is a versatile method in solid-phase peptide synthesis that allows for modifications at the C-terminus, which could be applied to the synthesis of adamantanamine-peptide conjugates. nih.gov

Functionalization for Receptor Ligand Design (e.g., 5-HT1A receptor ligands)

The adamantanamine scaffold has been extensively utilized in the design of ligands for various receptors, particularly the serotonin (B10506) 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs. mdpi.comresearchgate.netresearchgate.netacs.orgnih.gov The bulky and lipophilic adamantane group can enhance binding affinity and improve pharmacokinetic properties, such as crossing the blood-brain barrier. mdpi.comresearchgate.net

A common strategy involves linking the adamantanamine moiety to an arylpiperazine group, a known pharmacophore for 5-HT1A receptor ligands, via an alkyl spacer. mdpi.comresearchgate.net For instance, researchers have synthesized compounds where 1-adamantanamine is connected to a 4-(2-methoxyphenyl)piperazine moiety through a three-carbon linker. mdpi.comresearchgate.net The resulting compounds, such as N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate, have demonstrated high affinity for the 5-HT1A receptor. mdpi.comresearchgate.net

Table 2: Examples of Adamantanamine-Based 5-HT1A Receptor Ligands

| Compound | Structure | 5-HT1A Receptor Affinity (Ki) | Reference |

| Adatanserin | Adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide | 1 nM | acs.orgnih.gov |

| Compound 13 | Adamantyl-1-carboxylic acid 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamide | 1 nM | acs.org |

| Compound 8 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM | mdpi.comresearchgate.net |

| Compound 10 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 nM | mdpi.comresearchgate.net |

These studies highlight the importance of the adamantane moiety in achieving high-affinity binding to the 5-HT1A receptor. The derivatization of the adamantanamine scaffold continues to be a promising strategy for the development of novel central nervous system agents.

Incorporation into Novel Chemical Architectures (e.g., Urease Inhibitors)

The 1-adamantanamine moiety is a key building block for creating more complex molecules with targeted biological activities. A notable example is its use in the design of urease inhibitors. Urease, a nickel-containing metalloenzyme, is implicated in pathologies associated with organisms like Helicobacter pylori. mdpi.com The adamantyl group can enhance the inhibitory efficacy of known pharmacophores. nih.gov

A series of novel amantadine-thiourea hybrids has been synthesized and evaluated for their ability to inhibit Jack bean urease. nih.gov The synthetic process involves creating amantadine-thiourea conjugates (3a–j). nih.gov Research has shown that all the synthesized compounds in this series were more potent than the standard inhibitor, thiourea (B124793). nih.gov

Detailed structure-activity relationship (SAR) studies revealed that the length of the alkyl chain plays a critical role in enzyme inhibition. nih.gov Specifically, N-(adamantan-1-ylcarbamothioyl)octanamide (3j), which features a 7-carbon alkyl chain, demonstrated exceptional activity. nih.gov In the aryl series, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g), with a 2-chlorophenyl group, was identified as the next most effective inhibitor. nih.gov Kinetic analysis indicated a non-competitive mode of inhibition for the most potent compound, 3j. nih.gov

Table 1: In Vitro Urease Inhibitory Activity of Amantadine-Thiourea Conjugates (3a-j)

| Compound | R | IC₅₀ (µM) ± SEM |

| 3g | 2-Chlorophenyl | 0.0087 ± 0.001 |

| 3j | Heptyl | 0.0085 ± 0.0011 |

| Thiourea | (Standard) | 21.25 ± 0.15 |

| Data sourced from a study on amantadine-thiourea conjugates as Jack bean urease inhibitors. nih.gov |

Another synthetic approach involves reacting adamantane-1-amine with 4-chlorophenyl isothiocyanate to yield 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. nih.gov This intermediate can then be reacted with substituted benzyl (B1604629) bromides to produce isothiourea derivatives, which have been investigated for their chemotherapeutic potential. nih.gov

Generation of N-Alkyl Analogues for Pharmacological Probing

The synthesis of N-alkylated adamantanamine analogues is crucial for exploring how substitutions on the amino group affect pharmacological properties. A method has been developed for the derivatization of 1-halo adamantanes using sonication. google.com This process involves reacting a 1-halo adamantane (where the halogen is bromine, chlorine, or iodine) with lithium metal in an organic solvent under sonication to yield a lithioadamantane intermediate. google.com

This highly reactive intermediate can then be reacted in situ with an appropriate aminating agent to generate various N-alkylated products. google.com This method allows for the synthesis of compounds with the general formulas N(R)₂, -CH₂CH₂N(R)₂, or -C(R')₂N(R)₂, where R and R' can be hydrogen, alkyl, aryl, or aralkyl groups. google.com The use of N-alkyl-methoxyamines, for example, can produce secondary amines from the lithioadamantane precursors. google.com The procedure involves adding the aminating agent portionwise after initiating sonication of the lithium metal and 1-halo adamantane solution. google.com

Synthesis of Isomeric and Analogous Adamantanamine Compounds (e.g., 2-Adamantanamine Derivatives)

The synthesis of adamantanamine isomers, such as 2-adamantanamine, and other structural analogues expands the chemical space for pharmacological investigation. The 2-aminoadamantane (B82074) hydrochloride salt is a valuable intermediate due to its solubility and stability. ontosight.ai Its synthesis typically involves the reaction of adamantane with a suitable aminating agent, followed by purification and formation of the hydrochloride salt. ontosight.ai

Various synthetic routes have been established for 2-adamantanamine derivatives. For instance, 1-(2-Adamantyl)biguanide hydrochloride can be cyclized with various reagents to produce complex heterocyclic structures. nih.gov Reaction with ethyl 2-arylhydrazono-3-oxobutyrates yields 1-(2-adamantyl-3-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl)guanidines, while reaction with ethyl formate (B1220265) or ethyl chloroacetate (B1199739) produces triazine derivatives. nih.gov

Palladium-catalyzed arylation is another powerful technique for modifying adamantanamines. researchgate.net This method has been used to synthesize N-(quinolinyl)adamantanamines from various adamantane amines and isomeric chloroquinolines. researchgate.net Studies show that 2-chloroquinoline (B121035) is the most reactive isomer, though the highest yields are often achieved with the less reactive 6-chloroquinoline. researchgate.net The reaction's applicability can be limited by the size of the substituent on the amino group. researchgate.net

Furthermore, both 1-adamantanamine and 2-adamantanamine have been used to synthesize new platinum(II) complexes, which are of interest for their potential therapeutic applications. mcgill.caacs.org These syntheses involve reacting the adamantanamine isomer with platinum precursors to form complexes like [Pt(A')Cl₃]⁻ and Pt(A)(A')Cl₂, where A' is the adamantanamine ligand. mcgill.ca

Elucidation of Antiviral Mechanisms of Action

1-Adamantanamine and its derivatives are primarily recognized for their activity against influenza A virus. The antiviral effect is not virucidal but rather interferes with the viral replication cycle, specifically by preventing the penetration of the host cell by the virus. nih.gov

The principal antiviral mechanism of 1-adamantanamine is the inhibition of the influenza A virus M2 protein, a transmembrane protein that functions as a pH-modulated proton channel. nationalmaglab.orgnih.gov This M2 channel is essential for viral replication. nationalmaglab.org After the virus enters the host cell via endocytosis, the endosome becomes acidified. nationalmaglab.org The low pH activates the M2 proton channels, which acidifies the interior of the virus. nationalmaglab.org This acidification is a critical step that facilitates the dissociation of the viral matrix protein (M1) from the ribonucleoprotein complexes, a prerequisite for the release of viral RNA into the host cell's cytoplasm for replication. nationalmaglab.org

1-adamantanamine specifically blocks this M2 ion channel, preventing the influx of protons into the viral particle. nationalmaglab.org By inhibiting this acidification process, it effectively stalls the viral uncoating process, thus preventing the virus from replicating. nationalmaglab.org It is generally believed that the rigid adamantane structure sterically obstructs the M2 transmembrane pore, thereby preventing proton conductance. nationalmaglab.org Nuclear spin relaxation data have shown that in the presence of amantadine (B194251), both the polypeptide backbone and the His37 side chain of the M2 transmembrane domain become more constrained. nationalmaglab.org

While the M2 channel is the primary target for amantadine, research has indicated the existence of alternative antiviral mechanisms, particularly in the context of amantadine-resistant influenza strains. biorxiv.orgacs.org Some amantadine analogs have been shown to inhibit influenza viruses with the M2 S31N mutation, which confers resistance, without acting on the M2 proton currents. biorxiv.org

Studies on certain 2-alkyl-2-aminoadamantane derivatives have demonstrated that they can persistently block amantadine-resistant influenza A in vitro through an alternative mechanism. acs.org Evidence suggests that these compounds may not block the M2 channel in resistant strains, as indicated by the lack of current block in transfected HEK cells and the absence of M2 mutations in the resistant virus. acs.org Instead, it is hypothesized that these derivatives may inhibit viral infection by directly binding near critical sites for virus entry on the host cell, such as the sialic acid binding site on hemagglutinin (HA). acs.org

Furthermore, research on other amantadine analogs has revealed that a subset of these compounds disrupts the colocalization of the viral M2 and M1 proteins, which is a necessary step for the assembly and budding of new virions. biorxiv.org Some adamantane derivatives may also inhibit the entry of viruses into host cells by increasing the pH of endosomes, which in turn inhibits the action of host cell proteases like Cathepsin L that are required for viral entry. nih.gov

Resistance to adamantane antivirals, such as amantadine and rimantadine (B1662185), is a significant clinical issue. plos.org The primary mechanism of resistance involves point mutations in the gene segment that encodes the transmembrane domain of the M2 protein. nih.gov The most common mutation is the S31N substitution, which has become nearly ubiquitous in circulating influenza A strains, rendering amantadine and rimantadine clinically obsolete for treating influenza. plos.org This substitution of serine with the larger asparagine at position 31 is thought to sterically hinder the binding of the drug within the M2 channel pore. acs.org

In laboratory studies, wild-type influenza strains can rapidly develop resistance to amantadine and its analogs, often within a single passage, with mutations appearing in the M2 transmembrane domain, such as V27A or A30T. biorxiv.orgacs.org However, for some newer amantadine analogs that are active against resistant S31N strains, the development of resistance is significantly slower. acs.org In these cases, resistance may emerge after multiple passages, and notably, the resistant viruses may not have any additional mutations in the M2 transmembrane domain, further supporting the existence of alternative antiviral targets. biorxiv.orgacs.org

| M2 Protein Mutation | Effect on 1-Adamantanamine Binding | Clinical Implication |

| S31N | Sterically hinders drug binding in the M2 channel pore. acs.org | Widespread resistance to amantadine and rimantadine. plos.org |

| V27A | Confers resistance to amantadine and some analogs. biorxiv.org | Rapidly selected in vitro against some adamantane-based inhibitors. plos.org |

| A30T | Confers resistance to amantadine and some analogs. biorxiv.org | Observed in resistance development studies. biorxiv.org |

Neuropharmacological Mechanisms of Action

Beyond its antiviral properties, this compound exhibits neuropharmacological effects that are relevant to the treatment of certain neurological disorders. These effects are primarily attributed to its ability to modulate the dopaminergic and glutamatergic systems.

1-adamantanamine is known to have dopaminergic effects, although the precise mechanisms are complex and not fully elucidated. wikipedia.org It is understood to increase the release of dopamine (B1211576) in the brain and may also block its reuptake. wikipedia.org Studies in non-anesthetized cats have shown that dopamine released by amantadine application can increase both baseline and evoked neuronal activity in the sensorimotor cortex. nih.gov

More recent research has pointed to the involvement of the sigma-1 (σ1) receptor in the dopaminergic effects of amantadine. wikipedia.orgnih.gov Amantadine has been found to bind to and act as an agonist of the σ1 receptor. wikipedia.org Activation of the σ1 receptor can enhance tyrosine hydroxylase activity, which is involved in dopamine production, and increase dopamine release in the striatum. wikipedia.org In striatal membranes from amantadine-treated rats, the functional coupling of dopamine receptors with G-proteins was observed to be enhanced. nih.gov This suggests that the σ1 receptor plays a role in modulating the effects of amantadine on dopaminergic transmission. nih.gov

| Mechanism | Effect on Dopaminergic System | Supporting Evidence |

| Increased Dopamine Release | Enhances dopaminergic activity in the brain. | Observed in various preclinical models. nih.gov |

| Dopamine Reuptake Inhibition | Prolongs the action of dopamine in the synapse. wikipedia.org | Contributes to overall dopaminergic effect. wikipedia.org |

| Sigma-1 (σ1) Receptor Agonism | Modulates dopamine release and receptor function. wikipedia.orgnih.gov | Binding studies show affinity for σ1 receptors; functional studies demonstrate enhanced dopamine receptor coupling. nih.gov |

1-adamantanamine and its derivatives act as weak, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptor. nih.gov This antagonism is considered a key component of its neuroprotective properties. nih.gov The NMDA receptor is a glutamate-gated ion channel, and its overactivation can lead to excitotoxicity and neuronal damage, a process implicated in various neurodegenerative diseases. nih.gov

Serotonin Receptor (5-HT1A) Binding and Activity

The serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR), is a significant target in neuroscience research due to its role in modulating mood and emotion. nih.govnih.gov As a presynaptic autoreceptor, it regulates the firing of serotonin neurons, while as a postsynaptic heteroreceptor, it mediates the effects of serotonin on target neurons. nih.gov Activation of 5-HT1A receptors is linked to the secretion of various hormones, including cortisol, ACTH, and oxytocin, which may contribute to its anxiolytic and antidepressant effects. wikipedia.org While the 5-HT1A receptor is a crucial site for the action of many psychoactive drugs, direct binding affinity and functional activity data for this compound at this specific receptor subtype are not extensively detailed in the scientific literature. General studies on amantadine's pharmacodynamics have focused on other targets, and its interaction with the serotonergic system, particularly the 5-HT1A receptor, remains an area requiring further specific investigation.

Interactions with Sigma (σ) and Opioid Receptors

Research has demonstrated that 1-adamantanamine (amantadine) interacts with sigma (σ) receptors. Specifically, it has been identified as a ligand and agonist for the sigma-1 (σ1) receptor. nih.govmdpi.com Binding studies have determined its affinity (Ki) for the σ1 receptor to be in the micromolar range. One study reported a Ki value of 7.44 µM in rat forebrain homogenates, while another earlier study found a Ki of 20.25 µM in post-mortem human frontal cortex. nih.govnih.gov This agonistic activity at σ1 receptors is thought to be functionally significant, potentially contributing to the modulation of dopaminergic transmission. nih.govmdpi.com The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is involved in regulating calcium signaling, and its activation by amantadine may play a role in its neuroprotective effects. mdpi.com

The interaction of 1-adamantanamine with opioid receptors appears to be indirect and is mechanistically linked to its well-established role as an N-methyl-D-aspartate (NMDA) receptor antagonist. oup.comtodaysveterinarypractice.com This NMDA antagonism is believed to influence opioid analgesia and the development of tolerance. oup.com Some clinical observations suggest that co-administration of amantadine can reduce the consumption of morphine post-surgery. oup.com While one hypothesis was that amantadine might alter the pharmacokinetics of morphine, potentially by inhibiting its glucuronidation, a clinical study did not find significant changes in the plasma levels of morphine or its metabolites, suggesting a pharmacodynamic rather than a pharmacokinetic interaction. oup.comdovepress.com The development of ligands with mixed activity at both µ-opioid and δ-opioid receptors is an area of interest for creating novel analgesics. nih.gov

Table 1: Binding Affinity of 1-Adamantanamine at the Sigma-1 (σ1) Receptor This table is interactive. You can sort and filter the data.

| Compound | Receptor | Tissue Source | Ki (µM) | Reference |

|---|---|---|---|---|

| 1-Adamantanamine | Sigma-1 (σ1) | Rat Forebrain | 7.44 | nih.gov |

| 1-Adamantanamine | Sigma-1 (σ1) | Human Frontal Cortex | 20.25 | nih.gov |

Other Biological Targets and Enzymatic Inhibition Profiles

Urease Enzyme Inhibition and Binding Characteristics

Adamantane derivatives have been investigated as inhibitors of the urease enzyme, a target of interest in agriculture and medicine. mdpi.comwikipedia.org While 1-adamantanamine itself is a parent compound, studies have focused on synthetic derivatives, such as amantadine-thiourea conjugates, which have demonstrated potent inhibitory activity against Jack bean urease. wikipedia.org

For instance, certain N-(adamantan-1-ylcarbamothioyl) derivatives show excellent activity, with IC50 values in the sub-micromolar range. The length of an alkyl chain or specific substitutions on an aryl ring attached to the thiourea moiety significantly influences the inhibitory potency. Kinetic analyses of the most potent compounds have revealed a non-competitive mode of inhibition. wikipedia.org Molecular docking studies suggest these inhibitors bind to the protein at a site distinct from the catalytic active site, forming hydrogen bonds with amino acid residues such as VAL391. nih.govwikipedia.org

Table 2: Urease Inhibitory Activity of Selected Amantadine-Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substitution | IC50 (µM) | Inhibition Mode |

|---|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)octanamide | 7-carbon alkyl chain | 0.0085 | Non-competitive |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | 2-chlorophenyl | 0.0087 | Not specified |

Insulin Secretagogue Activity Mechanisms in Cellular Models

Adamantane derivatives, including 1-adamantanamine, have been identified as a class of insulin secretagogues. nih.govmdpi.com In vitro studies using mouse pancreatic islets have elucidated the mechanism behind this activity. At stimulatory glucose concentrations (e.g., 10 mM), 1-adamantanamine potentiates insulin release in a dose-dependent manner, with a threshold concentration for this effect observed at 10 µM. nih.govmdpi.com

The primary mechanism involves the modulation of ion channel activity in pancreatic β-cells. Adamantane derivatives bearing an amino group act to decrease the permeability of the β-cell membrane to potassium ions (K+). nih.govmdpi.com This reduction in K+ efflux leads to depolarization of the cell membrane. The depolarization, in turn, activates voltage-dependent calcium (Ca2+) channels, promoting an influx of extracellular Ca2+ into the cell. This rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules. nih.govmdpi.com Studies have also suggested a potential for these compounds to mobilize intracellular calcium stores, though this effect alone is not sufficient to stimulate insulin release without the influx of extracellular calcium. nih.govmdpi.com The structural integrity of the amino group on the adamantane cage is crucial for this secretagogue activity. nih.govmdpi.com

Table 3: Effects of 1-Adamantanamine on Pancreatic β-Cell Function This table is interactive. You can sort and filter the data.

| Parameter | Condition | Effect of 1-Adamantanamine | Reference |

|---|---|---|---|

| Insulin Release | Stimulatory Glucose (10 mM) | Increased (Dose-dependent) | nih.govmdpi.com |

| 86Rb Efflux (K+ proxy) | Non-stimulatory Glucose (3 mM) | Reversibly Inhibited | nih.govmdpi.com |

| Membrane Potential | Non-stimulatory Glucose (3 mM) | Depolarization | nih.govmdpi.com |

| 45Ca Uptake | Stimulatory Glucose (10 mM) | Augmented | nih.govmdpi.com |

| 45Ca Efflux | Stimulatory Glucose (10 mM) | Augmented | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 1 Adamantanamine Fumarate and Derivatives

SAR for Antiviral Efficacy against Influenza A

The antiviral activity of 1-adamantanamine derivatives is primarily associated with their ability to block the M2 proton channel of the Influenza A virus. nih.govmdpi.com This action prevents the viral uncoating process, thereby inhibiting replication. nih.gov Structure-activity relationship studies have been instrumental in optimizing the antiviral potency of this class of compounds.

Impact of N-Alkyl Substitutions on Antiviral Potency and Selectivity

Modifications to the amino group of 1-adamantanamine have a significant impact on its antiviral activity. Research indicates that as the size of the N-alkyl substituents increases, the antiviral potency tends to diminish. nih.gov Furthermore, the introduction of functional groups into these N-substituents has also been shown to be detrimental to the compound's anti-influenza A activity. nih.gov This suggests that the unsubstituted amino group is a key pharmacophore for optimal interaction with the M2 ion channel. While a variety of substituents are tolerated when targeting the wild-type M2 channel, only the simple primary amine found in amantadine (B194251) demonstrates significant activity against the prevalent S31N mutant strain. escholarship.org

For instance, a study comparing amantadine with its N-methyl derivative, rimantadine (B1662185), showed that while both are effective, the nature of the substitution influences the interaction with the M2 channel. mdpi.com However, extensive screening of 40 N-substituted compounds revealed that none had significantly higher potency than amantadine itself. nih.gov

Table 1: Effect of N-Substitutions on Antiviral Activity This table is interactive. You can sort and filter the data.

| Compound | N-Substitution | Relative Antiviral Potency | Key Observation |

|---|---|---|---|

| 1-Adamantanamine (Amantadine) | -H | Baseline | Unsubstituted amine is highly active. |

| Rimantadine | -CH(CH₃)₂ | Similar to Amantadine | Small alkyl substitution is tolerated. |

| N-substituted derivatives | Increasing alkyl size | Diminished | Larger groups reduce potency. nih.gov |

| N-functionalized derivatives | Various functional groups | Diminished | Functional groups are detrimental. nih.gov |

Analysis of Adamantane (B196018) Ring Modifications on Viral Inhibition

The rigid, lipophilic adamantane cage is another critical component for antiviral efficacy, serving as a membranotropic carrier to transport functional groups to the M2 protein. mdpi.com Modifications to this ring structure can significantly alter the inhibitory properties of the molecule.

Substitution at the tertiary positions of the adamantane nucleus in amantadine has been found to be detrimental to its anti-influenza A activity. nih.gov Conversely, some studies have shown that modifications at other positions can be beneficial. For example, the addition of an ethyl group to the methyl adduct of 2-methyl-2-aminoadamantane can restore activity against amantadine-resistant strains of influenza A. nih.gov This highlights that the position of substitution on the adamantane ring is crucial.

Table 2: Impact of Adamantane Ring Modifications This table is interactive. You can sort and filter the data.

| Modification Type | Position | Effect on Antiviral Activity | Reference Compound |

|---|---|---|---|

| Substitution | Tertiary (3, 5, 7) | Detrimental | 1-Adamantanamine nih.gov |

| Alkyl Substitution | C2 | Can restore activity against resistant strains | 2-methyl-2-aminoadamantane nih.gov |

| Hydroxylation | Adamantane Ring | May lower cytotoxicity | Not specified nih.gov |

| Replacement of Cage | Adamantane | Decreased inhibition | 1-Adamantanamine nih.gov |

SAR in Neuropharmacological Contexts

Beyond their antiviral properties, 1-adamantanamine derivatives exhibit significant activity within the central nervous system, largely through their interactions with dopamine (B1211576) and NMDA receptors.

Influence of Substitutions on Dopamine-Related Activities

Amantadine has been shown to enhance dopamine function by increasing the extracellular levels of L-DOPA-derived dopamine in the striatum. nih.govnih.gov This mechanism is believed to contribute to its therapeutic effects in Parkinson's disease. nih.gov

Structure-activity relationship studies in this area have explored how different substitutions on the adamantane core affect these dopaminergic activities. For instance, a comparison of various aminoadamantanes revealed differences in their ability to penetrate the central nervous system, with compounds bearing C4–C8 and C14–C18 alkyl residues showing the most pronounced penetration. nih.gov While specific SAR data on dopamine receptor binding is limited, the ability of these compounds to modulate dopamine levels is a key aspect of their neuropharmacology. nih.govresearchgate.net

Structural Determinants for NMDA Receptor Interaction

Derivatives of 1-adamantanamine are known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding within the ion channel. nih.govnih.gov This action is crucial for their neuroprotective effects. rsc.orgresearchgate.net

SAR studies have identified key structural features for this interaction. A terminal amino group is considered optimal for the blockade of NMDA receptors by adamantane derivatives. nih.gov The potency of this interaction can be modulated by substitutions. For example, memantine (B1676192) (1-amino-3,5-dimethyladamantane) binds more strongly to the MK-801 binding site of the NMDA receptor than amantadine. nih.gov The diethyl analog of aminoadamantane was found to be the strongest binding compound in one study, while the N-methylaminoadamantane was the weakest. nih.gov

Furthermore, conjugating benzyl (B1604629) and phenylethyl moieties with different functional groups to the amantadine structure can yield compounds with dual inhibitory activity against both NMDA receptor channels and voltage-gated calcium channels. rsc.orgresearchgate.net

Table 3: SAR for NMDA Receptor Antagonism This table is interactive. You can sort and filter the data.

| Compound | Key Structural Feature | Binding Affinity (Ki, µM) to MK-801 site | Observation |

|---|---|---|---|

| Amantadine | 1-aminoadamantane | 10.5 ± 6.1 | Baseline affinity. nih.gov |

| Memantine | 1-amino-3,5-dimethyladamantane | 0.54 ± 0.23 | Methyl groups enhance binding. nih.gov |

| Diethyl aminoadamantane | 1-diethylaminoadamantane | 0.19 ± 0.06 | Diethyl substitution is most potent in this series. nih.gov |

| N-methylaminoadamantane | 1-(methylamino)adamantane | Weakest binding | N-methylation reduces binding affinity. nih.gov |

Ligand Design Principles for 5-HT1A Receptor Binding

Recent research has focused on designing 1-adamantanamine derivatives that target serotonin (B10506) receptors, specifically the 5-HT1A subtype, which is implicated in conditions like anxiety and depression. mdpi.comresearchgate.net A primary strategy in designing selective 5-HT1A receptor ligands involves the incorporation of a 4-alkyl-1-arylpiperazine scaffold. mdpi.com

A study that synthesized two novel compounds by linking a 2-MeO-Ph-piperazine moiety to 1-adamantanamine and memantine via a three-carbon atom linker demonstrated the success of this approach. mdpi.com The resulting compounds, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate, proved to be highly selective ligands for the 5-HT1A receptor with high binding affinities (Ki = 1.2 nM and 21.3 nM, respectively). mdpi.comresearchgate.net This indicates that the adamantane moiety can serve as a bulky, lipophilic anchor for ligands designed to target the 5-HT1A receptor.

Table 4: Adamantane Derivatives as 5-HT1A Receptor Ligands This table is interactive. You can sort and filter the data.

| Compound Name | Adamantane Core | Linker and Pharmacophore | 5-HT1A Binding Affinity (Ki) |

|---|---|---|---|

| Compound 8 | 1-Adamantanamine | 3-carbon linker to 2-MeO-Ph-piperazine | 1.2 nM mdpi.comresearchgate.net |

| Compound 10 | Memantine (3,5-dimethyl-1-adamantanamine) | 3-carbon linker to 2-MeO-Ph-piperazine | 21.3 nM mdpi.comresearchgate.net |

SAR in Novel Therapeutic Areas

Recent research has illuminated the potential of 1-adamantanamine derivatives in novel therapeutic applications beyond their established antiviral and neurological uses. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern their activity as urease inhibitors and insulin (B600854) secretagogues.

Structural Correlates of Urease Inhibitory Activity

A series of novel amantadine-thiourea conjugates have been synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov The core structure involves an amantadine moiety linked to a thiourea (B124793) group, with further substitutions allowing for a systematic exploration of SAR.

The in vitro urease inhibitory activity of these synthesized compounds revealed that all were more potent than the standard inhibitor, thiourea. mdpi.comresearchgate.net A significant finding from these studies is that derivatives with alkyl chains attached to the thiourea nitrogen were generally more active than their aryl counterparts. mdpi.comresearchgate.net

Among the synthesized derivatives, N-(adamantan-1-ylcarbamothioyl)octanamide, which features a 7-carbon alkyl chain, demonstrated exceptional activity with an IC₅₀ value of 0.0085 ± 0.0011 µM. nih.govresearchgate.net This highlights the crucial role of a long alkyl chain in enhancing enzyme inhibition. nih.govresearchgate.net In the aryl series, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was identified as a highly potent inhibitor with an IC₅₀ value of 0.0087 ± 0.001 µM. nih.govresearchgate.net The position of the substituent on the aromatic ring also influenced activity, with a 2-chloro substituted compound showing high efficacy. mdpi.com Molecular docking studies suggest that these compounds can form hydrogen bonds with amino acid residues within the enzyme's binding pocket. mdpi.com

Adamantane Derivatives as Insulin Secretagogues: Structural Insights

Adamantane derivatives have been identified as a novel class of insulin secretagogues, with their mechanism of action and structural requirements investigated in vitro using mouse islets. scispace.comnih.gov 1-Adamantanamine has been shown to stimulate insulin release by decreasing the K⁺ permeability of the β-cell membrane, which leads to depolarization. nih.govnih.gov This depolarization activates voltage-dependent Ca²⁺ channels, allowing for Ca²⁺ influx and subsequent insulin secretion. nih.govnih.gov

The insulin-releasing activity of adamantane derivatives is highly dependent on the substituent at the 1-position of the adamantane cage. nih.gov The presence of an amino group is crucial for this activity. nih.gov

SAR studies have demonstrated that 2-adamantanamine is as potent as 1-adamantanamine in stimulating insulin release. nih.gov However, replacing the amino group with a carboxyl group, as in 1-adamantanecarboxylic acid, results in a significant decrease in effectiveness by approximately 65%. nih.gov The complete loss of activity is observed when the amino group is substituted with a hydroxyl group, as seen in 1-adamantanol. nih.gov These findings underscore the critical role of the amino group in the insulinotropic properties of this class of compounds. nih.govnih.gov

Preclinical Pharmacological Evaluation in Experimental Models

In Vitro Studies of Antiviral Activity

The in vitro antiviral activity of 1-adamantanamine against Influenza A virus has been extensively evaluated using various cell culture systems. A primary and widely utilized model is the Madin-Darby canine kidney (MDCK) cell line. nih.govryerson.canih.govnih.gov MDCK cells are highly susceptible to infection by a wide range of influenza virus strains, making them a standard substrate for virus isolation, propagation, and antiviral testing. nih.govsemanticscholar.orgwho.int

In studies utilizing MDCK cells, 1-adamantanamine has demonstrated a reproducible, dose-related inhibition of influenza A virus replication. nih.gov The compound's efficacy is typically measured through assays such as plaque reduction assays, which quantify the inhibition of virus-induced cell death, or by measuring the reduction in viral protein production (e.g., hemagglutinin). pnas.orgsemanticscholar.org For instance, mathematical modeling of infection dynamics in MDCK cells within a hollow-fiber reactor system estimated that 1-adamantanamine could achieve a maximum efficacy of approximately 74% in blocking viral infection, with the limitation attributed to the rapid emergence of resistance. nih.govbohrium.com

Older studies also employed primary monkey kidney cell cultures to assess the antiviral activity of 1-adamantanamine hydrochloride. These experiments demonstrated a reduction in the development of viral hemagglutinin, indicating an inhibitory effect on viral replication. semanticscholar.org The mechanism of action in these cell models is understood to be the blockade of the influenza A M2 proton channel, which is essential for the uncoating of the virus within the host cell, thereby preventing the release of the viral genome and subsequent replication. pnas.orgmdpi.com

The clinical utility of 1-adamantanamine has been significantly compromised by the widespread emergence of resistant influenza A virus strains. pnas.orgmdpi.com In vitro assessments have been crucial in identifying the molecular basis of this resistance and quantifying its impact on the drug's efficacy. Resistance is primarily associated with single amino acid substitutions in the transmembrane domain of the M2 proton channel. biorxiv.org

The most prevalent and significant mutation is the serine-to-asparagine substitution at position 31 (S31N). biorxiv.orgplos.org In vitro studies using various assays, such as plaque reduction and electrophysiological recordings, have consistently shown that viruses harboring the S31N mutation exhibit greatly decreased inhibition by 1-adamantanamine. pnas.orgplos.org For example, while 1-adamantanamine is effective against wild-type (WT) viruses, it has virtually no activity against common S31N-bearing strains, such as the A/Wisconsin/67/05 (H3N2) virus, at concentrations up to 32 µg/mL. plos.org

Other key mutations that confer resistance include substitutions at positions 26 (L26F), 27 (V27A), and 30 (A30T). biorxiv.orgnih.gov In vitro testing against recombinant viruses engineered to carry these mutations confirms their role in reducing susceptibility to 1-adamantanamine. nih.gov While the S31N mutation is the most common clinically, these other mutations also contribute to the landscape of resistance. biorxiv.org The table below summarizes the in vitro activity of 1-adamantanamine against various influenza A strains, highlighting the impact of resistance mutations.

| Influenza A Strain | M2 Genotype | Cell Model | In Vitro Observation | Reference |

|---|---|---|---|---|

| A/H3N2/Victoria/3/1975 | Wild-Type (S31) | MDCK | Susceptible to inhibition by adamantanes. | biorxiv.org |

| A/H1N1/California/07/2009 | Resistant (S31N) | MDCK | Not inhibited by rimantadine (B1662185) (EC50 = 106 µM). | biorxiv.org |

| A/Wisconsin/67/05 (H3N2) | Resistant (S31N) | MDCK | No activity observed with amantadine (B194251) up to 32 µg/mL. | plos.org |

| A/New Caledonia/20/99 (H1N1) | Resistant (V27A) | MDCK | Amantadine-resistant as a single agent. | plos.org |

| A/Duck/MN/1525/81 (H5N1) | Resistant (A30T) | MDCK | Amantadine-resistant as a single agent. | plos.org |

| A/WSN/33 | Resistant (S31N) | MDCK | Minimal plaque inhibition by amantadine at 10 µM. | pnas.org |

While 1-adamantanamine is primarily known for its activity against influenza A, its antiviral properties and those of its derivatives have been explored against other viruses in vitro.

Research into derivatives of 1-adamantanamine has shown activity against Human Immunodeficiency Virus-1 (HIV-1). A study involving small enkephalin-related peptides coupled with a 1-adamantanamine moiety found that some of these compounds inhibited syncytia formation in HIV-1 cell culture systems. nih.gov Syncytia formation is a characteristic cytopathic effect of HIV infection where infected cells fuse with uninfected cells. In a separate study, the derivative N-1-adamantyl-4-aminophthalimide was identified as having anti-HIV-1 and anti-HIV-2 activity in CEM cell cultures, a human T-lymphoblastoid cell line used for HIV research. nih.gov

Furthermore, the potential for 1-adamantanamine to inhibit other viral ion channels has been investigated. In vitro electrophysiology experiments demonstrated that 1-adamantanamine can abolish the ion channel activity of the 6K protein from the Chikungunya virus (CHIKV), an alphavirus. nih.gov This suggests that the compound may have a broader spectrum of activity against viruses that utilize ion channel proteins, known as viroporins.

Experimental Models for Metabolic Effects

Studies utilizing isolated mouse pancreatic islets have demonstrated that adamantane (B196018) derivatives, including 1-adamantanamine, can directly stimulate insulin (B600854) release. This effect is dose-dependent, with a threshold concentration for stimulation of insulin release noted at 10 µM nih.govnih.gov. The mechanism of action is linked to the modulation of ion channel activity within the pancreatic β-cells.

At non-stimulatory glucose concentrations (3 mM), 1-adamantanamine (at 1 mM) was found to inhibit the efflux of 86Rb+, a marker for potassium ion movement, from the islet cells. This inhibition of potassium permeability leads to depolarization of the β-cell membrane, which in turn induces electrical activity and stimulates the uptake and efflux of 45Ca2+ nih.govnih.gov. The resulting increase in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules. The secretory response was abolished when extracellular calcium was omitted, underscoring the essential role of calcium influx nih.govnih.gov.

Conversely, at a stimulatory glucose concentration (10 mM), 1-adamantanamine potentiated the effects of glucose. It augmented 86Rb+ efflux, enhanced electrical activity by lengthening the slow waves with spikes, and further increased 45Ca2+ uptake and efflux, leading to a greater release of insulin nih.govnih.gov.

The chemical structure of the adamantane derivative was shown to be crucial for its insulin secretagogue activity. While 1-adamantanamine and 2-adamantanamine were found to be equally potent, modifications to the functional group significantly altered efficacy. For instance, replacing the amino group with a carboxyl group (1-adamantanecarboxylic acid) reduced its effectiveness by approximately 65%, and substitution with a hydroxyl group (1-adamantanol) completely suppressed its activity nih.govnih.gov. This suggests that the amino group is critical for the compound's ability to decrease K+ permeability in the β-cell membrane nih.govnih.gov.

Advanced Analytical and Spectroscopic Methodologies in 1 Adamantanamine Fumarate Research

Chromatographic Techniques for Compound Analysis and Derivatization

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 1-Adamantanamine. Due to the molecule's lack of a significant chromophore, direct UV detection is challenging. To overcome this, pre-column derivatization is a commonly employed strategy to attach a chromophoric or fluorophoric tag to the primary amine group of the adamantanamine moiety, thereby enhancing its detectability.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Pre-column derivatization enhances the sensitivity and selectivity of HPLC methods for 1-Adamantanamine analysis. This involves reacting the primary amino group of adamantanamine with a derivatizing agent to form a product that can be easily detected, typically by UV or fluorescence detectors. The choice of reagent and reaction conditions is critical for achieving a complete and reproducible derivatization.

Several reagents have been successfully utilized in research for this purpose:

o-Phthalaldehyde (OPA): In the presence of a thiol, such as 1-thio-β-D-glucose, OPA reacts with the primary amine of 1-Adamantanamine to form a highly fluorescent isoindole derivative. This method is noted for its simplicity and speed.

9-Fluorenylmethyl-chloroformate (FMOC-Cl): This reagent reacts with 1-Adamantanamine under basic conditions to yield a stable, fluorescent derivative that can be separated using reversed-phase HPLC.

(2-Napthoxy) Acetyl chloride: This agent introduces a naphthalene (B1677914) group, which has strong UV absorbance, allowing for sensitive detection.

Dansyl Chloride: This reagent forms a highly fluorescent sulfonamide derivative with 1-Adamantanamine, enabling trace-level quantification.

The selection of the derivatization agent influences the chromatographic conditions, including the mobile phase composition, column type, and detector settings.

| Derivatizing Agent | Detector | Mobile Phase Example | Column Example | Key Finding |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) / 1-thio-β-D-glucose | Fluorescence | Not specified | Not specified | Provides a simple, rapid, and sensitive assay for determining 1-Adamantanamine in plasma, with a lower limit of detection of 0.02 µg/mL. cambridge.org |

| 9-Fluorenylmethyl-chloroformate (FMOC-Cl) | Fluorescence (Ex: 260 nm, Em: 315 nm) | Acetonitrile-water (73:27, v/v) | Novapack C18 | Optimal derivatization is achieved at 30°C with a 20-minute reaction time in a borate (B1201080) buffer (pH 8.5). researchgate.net |

| (2-Napthoxy) Acetyl chloride | UV (226 nm) | 0.02 M ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (12:88) | Inertsil ODS-3V | The method is linear over a concentration range of 28-171 µg/mL, demonstrating its suitability for quantitative analysis in tablet formulations. researchgate.net |

| Dansyl Chloride | Fluorescence (Ex: 370 nm, Em: 506 nm) | Not specified | Not specified | Allows for the simultaneous determination of multiple adamantane (B196018) derivatives, though the peaks for 1-ADA and 2-ADA derivatives may co-elute. researchgate.net |

Automated Solid-Phase Derivatization for Analytical Applications

To streamline the sample preparation process, automated solid-phase derivatization methods have been developed. This approach combines extraction and derivatization into a single, automated step. A notable example involves the use of a 9-fluoreneacetate (9-FA) solid-phase reagent. acs.org This technique offers a significant advantage by eliminating tedious manual sample preparation, providing selective and efficient sample clean-up, and allowing for the direct injection of biological fluids into the HPLC system. acs.org The derivatized adamantanamine is then separated under conventional reversed-phase conditions and quantified by fluorescence detection. acs.org This automated process not only increases throughput but also improves the reproducibility and robustness of the analytical method.

Spectroscopic and Diffraction-Based Characterization in Research Contexts

Spectroscopic and diffraction techniques are indispensable for the fundamental characterization of 1-Adamantanamine fumarate (B1241708), providing detailed information about its molecular structure, intermolecular interactions, and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of 1-Adamantanamine fumarate.

Structural Elucidation: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For the adamantane cage, the high degree of symmetry results in characteristic chemical shifts and splitting patterns in the NMR spectra. nih.gov Due to the compactness of the adamantane structure, significant overlap of signals can occur, making two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) essential for definitive assignments. nih.gov These techniques reveal proton-proton and proton-carbon correlations, respectively, allowing for the complete mapping of the molecular structure.

Binding Studies: NMR is also a key technique for studying the non-covalent interactions of 1-Adamantanamine with other molecules, such as host-guest complexes with cyclodextrins. nih.govnih.gov The formation of an inclusion complex, where the adamantane moiety enters the hydrophobic cavity of a cyclodextrin (B1172386), can be monitored by changes in the chemical shifts of both the host and guest protons. d-nb.infonih.gov Protons located inside the cyclodextrin cavity typically experience a significant upfield shift upon inclusion of the adamantane guest. 2D NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of through-space proximity between the adamantane protons and the inner protons of the cyclodextrin cavity, confirming the geometry of the inclusion complex. d-nb.infomdpi.com

X-ray Diffraction (XRD) for Polymorphic Analysis (in research settings)

X-ray Diffraction (XRD) is the definitive method for investigating the solid-state structure of crystalline materials, including identifying and characterizing different polymorphic forms. rigaku.comh-and-m-analytical.com Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact a drug's physicochemical properties. journalajst.com

In a research context, powder X-ray diffraction (PXRD) is used to generate a unique "fingerprint" for a specific crystalline form of this compound. Each polymorph will produce a distinct diffraction pattern, characterized by the position (2θ angle) and intensity of the diffraction peaks. For instance, a study on the closely related amantadine (B194251) hydrochloride found it to crystallize in the monoclinic system with the space group C2/c. cambridge.org The specific lattice parameters determined were a=2.0279(6) nm, b=1.1171(2) nm, c=9.759(4) nm, and β=109.00(3)°. cambridge.org

By comparing the PXRD pattern of a sample to reference patterns, researchers can identify the polymorphic form present. rigaku.com Furthermore, XRD can be developed into a quantitative method to determine the amount of a specific polymorph in a mixture, which is crucial for controlling the solid form of the compound during development. americanpharmaceuticalreview.comresearchgate.net

Advanced Solubility Measurement Techniques for Research Applications

Laser Monitoring Dynamic Method for Solvent Systems

This method was employed to measure the solubility of 1-adamantanamine hydrochloride, a closely related salt to this compound, in six different pure solvents between the temperatures of 283.15 K and 333.15 K. semanticscholar.orgscite.ai The solvents investigated were ethanol (B145695), acetic acid, distilled water, N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethylacetamide (DMAC). semanticscholar.orgscite.ai

The experimental results from these studies demonstrate the temperature-dependent solubility of the compound in the selected solvents. The obtained data were successfully correlated with established thermodynamic models, such as the NRTL equation and a semi-empirical equation, confirming the accuracy and utility of the laser monitoring dynamic method for such applications. semanticscholar.orgscite.ai

The following table summarizes the solvents in which the solubility of 1-adamantanamine hydrochloride was determined using the laser monitoring dynamic method.

| Solvent | Chemical Class | Temperature Range (K) |

| Ethanol | Alcohol | 283.15 – 333.15 |

| Acetic Acid | Carboxylic Acid | 283.15 – 333.15 |

| Distilled Water | Inorganic | 283.15 – 333.15 |

| N-methylpyrrolidone (NMP) | Amide | 283.15 – 333.15 |

| N,N-dimethylformamide (DMF) | Amide | 283.15 – 333.15 |

| Dimethylacetamide (DMAC) | Amide | 283.15 – 333.15 |

The application of the laser monitoring dynamic method provides crucial data for chemical engineers and pharmaceutical scientists to model and design crystallization and purification processes for adamantane-based active pharmaceutical ingredients.

Computational Chemistry and Theoretical Studies on 1 Adamantanamine Fumarate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the interactions that govern the biological activity of 1-adamantanamine.

Studies have extensively employed molecular docking to investigate the binding of amantadine (B194251) to various biological targets. In the context of its antiviral activity, docking simulations have been used to model the interaction of amantadine with the M2 proton channel of the influenza A virus. These simulations have been instrumental in visualizing how the adamantane (B196018) cage of the molecule fits into the hydrophobic pore of the channel, thereby blocking proton translocation. researchgate.net

Furthermore, molecular docking has been utilized to explore the interactions of amantadine with enzymes implicated in neurodegenerative diseases. For instance, docking studies have been performed on adenylate kinase (AK) isoforms, which are upregulated or downregulated in Parkinson's disease. nih.gov These simulations help in identifying key amino acid residues that interact with the ionized and unionized forms of amantadine, providing a rationale for its therapeutic effects. nih.gov The insights gained from these docking studies are fundamental for the rational design of novel amantadine derivatives with enhanced binding affinities and selectivities. tandfonline.comfigshare.comnih.gov

Table 1: Key Parameters in Molecular Docking Studies of Amantadine

| Parameter | Description | Relevance to 1-Adamantanamine Fumarate (B1241708) |

|---|---|---|

| Binding Affinity (ΔG) | The free energy of binding between the ligand and the target protein. A more negative value indicates a stronger interaction. | Predicts the strength of interaction with biological targets, influencing efficacy. |

| Inhibition Constant (Ki) | A measure of the potency of a ligand as an inhibitor of an enzyme. | Quantifies the inhibitory potential against target enzymes. |

| Interacting Residues | The specific amino acid residues in the target protein that form bonds or have close contacts with the ligand. | Identifies the key interactions responsible for binding and biological activity. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the active site of the target protein. | Provides a visual representation of the ligand-target interaction, guiding structure-based drug design. |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand within its biological target over time. These simulations are essential for understanding the flexibility of both the ligand and the receptor and for calculating more accurate binding free energies.

MD simulations have been employed to study the behavior of amantadine in various environments, including within lipid membranes and protein channels. ornl.gov For instance, simulations have shown that amantadine preferentially associates with disordered lipid domains in cell membranes, which has implications for its interactions with membrane-bound proteins. ornl.gov In the context of its antiviral activity, MD simulations have been used to investigate the binding of amantadine to the M2 proton channel, revealing the dynamic nature of the interaction and the role of water molecules in the binding process. uiuc.edu

Furthermore, MD simulations have been utilized to explore the transport of amantadine through carbon nanotubes, providing insights into its diffusion properties at the nanoscale. tandfonline.com The dynamic information obtained from these simulations complements the static picture provided by molecular docking and is crucial for a comprehensive understanding of the molecular mechanisms of amantadine's action. nih.gov

Table 2: Applications of Molecular Dynamics Simulations in Amantadine Research

| Simulation Type | Information Gained | Significance for 1-Adamantanamine Fumarate |

|---|---|---|

| Membrane Simulations | Localization and orientation of amantadine within lipid bilayers. | Understanding of how the compound interacts with and permeates cell membranes. |

| Protein-Ligand Simulations | Dynamic stability of the ligand-protein complex and conformational changes upon binding. | Elucidation of the mechanism of action at the atomic level and prediction of binding kinetics. |

| Free Energy Calculations | More accurate prediction of binding affinities by accounting for entropic contributions. | Refinement of potency predictions and guidance for lead optimization. |

| Transport Simulations | Diffusion and permeation of amantadine through channels and pores. | Insights into drug delivery and bioavailability. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to study the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. nih.gov These calculations are fundamental for understanding the intrinsic properties of 1-adamantanamine and how it interacts with its environment at a subatomic level.

Quantum chemical methods have been used to investigate the thermodynamic properties and decomposition pathways of amantadine hydrochloride. nist.gov These calculations can provide insights into the stability of the compound and the nature of the ionic interactions between the adamantanamine cation and the counter-ion. nist.gov Such studies are relevant for understanding the solid-state properties of this compound.

Furthermore, quantum chemical calculations have been applied to study the interactions of amantadine with various surfaces and nanostructures, such as fullerenes. tiu.edu.iq These studies help in understanding the electronic perturbations that occur upon adsorption and can guide the development of novel drug delivery systems. The application of these methods provides a detailed understanding of the chemical reactivity and electronic structure, which are crucial for predicting metabolic pathways and designing new chemical entities. arxiv.org

Table 3: Electronic Properties of Amantadine from Quantum Chemical Calculations

| Property | Description | Importance for this compound |

|---|---|---|

| Partial Atomic Charges | The distribution of electron density over the atoms of the molecule. | Determines the electrostatic interactions with biological targets and the solvent. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are involved in chemical reactions. | Indicates the sites of electrophilic and nucleophilic attack, providing insights into reactivity and metabolism. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and interactions with polar environments. |

| Ionization Potential & Electron Affinity | The energy required to remove an electron and the energy released upon gaining an electron, respectively. | Relates to the molecule's ability to participate in redox reactions. |

Crystal Structure Prediction and Polymorphism Studies

The arrangement of molecules in a crystal lattice can significantly impact the physicochemical properties of a pharmaceutical solid, including its solubility, stability, and bioavailability. Crystal structure prediction (CSP) and polymorphism studies are therefore critical aspects of drug development.

While specific CSP studies on this compound are not widely reported, the principles of crystal engineering can be applied to understand its potential solid-state forms. The fumarate counter-ion is known to form robust hydrogen-bonding networks, which can influence the crystal packing. Polymorphism is a common phenomenon in pharmaceutical salts, and different crystalline forms of the same compound can exhibit distinct properties. journalajst.com

The study of polymorphism in related compounds, such as other fumarate salts, provides valuable insights into the types of crystal structures that this compound might adopt. journalajst.com Computational methods for CSP can be used to generate and rank plausible crystal structures based on their lattice energies, which can then be compared with experimental data from techniques like X-ray diffraction.

Table 4: Factors Influencing the Crystal Structure of this compound

| Factor | Description | Potential Impact on Crystal Structure |

|---|---|---|

| Hydrogen Bonding | Strong directional interactions between the amine group of adamantanamine and the carboxyl groups of fumaric acid. | Plays a dominant role in determining the crystal packing and the formation of specific synthons. |

| van der Waals Interactions | Non-directional attractive forces between the bulky adamantane cages. | Contribute to the overall stability of the crystal lattice and influence the density of the crystal. |

| Ionic Interactions | Electrostatic attraction between the positively charged adamantanammonium ion and the negatively charged fumarate ion. | A primary driving force for the formation of the salt and a key contributor to the lattice energy. |

| Molecular Shape | The rigid and globular shape of the adamantane cage and the planar nature of the fumarate ion. | Influences how the molecules pack together in three dimensions, affecting the symmetry and density of the crystal. |

In Silico Approaches for Structure-Activity Relationship Prediction

In silico structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For amantadine and its derivatives, in silico SAR studies have been conducted to understand the structural requirements for their antiviral and other biological activities. mdpi.com These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, which are then used to build quantitative structure-activity relationship (QSAR) models. researchgate.net

These QSAR models have been applied to predict the activity of amantadine derivatives as inhibitors of various enzymes and protein channels. mdpi.commdpi.com The insights gained from these in silico SAR studies are invaluable for guiding the design of new 1-adamantanamine derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Table 5: Molecular Descriptors Used in SAR Studies of Amantadine Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies. | Describes the electronic properties of the molecule and its ability to engage in electrostatic and orbital interactions. |

| Steric | Molecular volume, surface area, shape indices. | Quantifies the size and shape of the molecule, which are critical for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient). | Measures the lipophilicity of the molecule, which influences its membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index. | Encodes information about the branching and connectivity of the molecular graph. |

Future Research Directions and Translational Potential of 1 Adamantanamine Fumarate Derivatives

Development of Novel Antiviral Agents Targeting Resistance Mechanisms

The clinical utility of first-generation adamantane (B196018) antivirals like amantadine (B194251) (the free base of 1-adamantanamine fumarate) and rimantadine (B1662185) has been severely hampered by the rapid emergence of resistant viral strains, particularly in influenza A viruses. nih.govd-nb.info Resistance is most commonly associated with mutations in the M2 proton channel, the primary target of these drugs. nih.govnih.gov Future research is critically focused on designing novel 1-adamantanamine derivatives that can overcome these resistance mechanisms.

One promising strategy involves modifying the adamantane scaffold to interact with different regions of the M2 channel or even with entirely different viral targets. nih.gov Research has shown that while viruses with the common S31N mutation in the M2 protein are resistant to amantadine, certain amantadine analogs can still inhibit these resistant strains through alternative mechanisms. nih.govbiorxiv.org These mechanisms may include disrupting the colocalization of the M2 and M1 proteins, which is essential for viral assembly, or by inhibiting the cellular entry of the virus. nih.govbiorxiv.org

Another approach is the development of dual-target inhibitors. By creating a single molecule that interacts with both the M2 ion channel and another viral component, such as hemagglutinin, the probability of developing resistance is significantly reduced, as it would require simultaneous mutations in two different viral proteins. nih.gov For instance, researchers have successfully synthesized amino acid and peptide derivatives of adamantane compounds that show activity against rimantadine-resistant influenza strains. researchgate.net